1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate
Description
The compound 1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate is a cationic benzo[e]indolium derivative featuring benzyl and methyl substituents, a conjugated propenyl linker, and a hexafluorophosphate (PF₆⁻) counterion. Its extended π-conjugated system and ionic nature make it suitable for applications in organic electronics, fluorescence imaging, and photodynamic therapy. The PF₆⁻ counterion enhances solubility in polar solvents and stability under thermal and oxidative conditions .
Properties
IUPAC Name |
1-benzyl-2-[3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H41N2.F6P/c1-44(30-32-16-7-5-8-17-32)40(46(3)38-28-26-34-20-11-13-22-36(34)42(38)44)24-15-25-41-45(2,31-33-18-9-6-10-19-33)43-37-23-14-12-21-35(37)27-29-39(43)47(41)4;1-7(2,3,4,5)6/h5-29H,30-31H2,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHYSZGBRQBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H41F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849456 | |
| Record name | 1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183608-99-2 | |
| Record name | 1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium hexafluorophosphate (CAS No. 581092-53-7) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 754.79 g/mol. The compound features a unique structure characterized by multiple benzene rings and a hexafluorophosphate group that influences its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₄₁F₆N₂P |
| Molecular Weight | 754.79 g/mol |
| CAS Number | 581092-53-7 |
| Storage Temperature | Ambient |
Anticancer Properties
Research has indicated that compounds similar to 1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium exhibit significant anticancer activity. Studies have shown that derivatives of benzo[e]indoles possess cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have been reported to inhibit the growth of human cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar benzo[e]indole derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : The structure allows for intercalation between DNA bases, potentially disrupting replication processes.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study focused on the anticancer properties of similar benzo[e]indole derivatives demonstrated significant cytotoxicity against human prostate cancer cells (PC-3). The most effective compounds exhibited IC50 values ranging from 10 to 30 µM, indicating strong potential for further development as anticancer agents .
Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of related compounds against common pathogens. Results showed that certain derivatives effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Physical Properties
- Purity : 97%
- Appearance : Typically presented as a crystalline solid.
- Solubility : Soluble in organic solvents, which is essential for its applications in organic synthesis and materials science.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices.
Photodynamic Therapy (PDT)
Research indicates that compounds similar to this one can be used in photodynamic therapy for cancer treatment. The compound can be activated by light to produce reactive oxygen species that selectively destroy cancer cells.
Fluorescent Probes
Due to its structural characteristics, this compound can serve as a fluorescent probe in biological imaging, allowing researchers to visualize cellular processes in real-time.
Chemical Sensors
The compound's sensitivity to environmental changes can be exploited in developing chemical sensors for detecting various analytes, including gases and biomolecules.
Material Science
In polymer chemistry, this compound can be used as a building block for creating advanced materials with tailored properties, such as increased thermal stability and mechanical strength.
Case Study 1: OLED Applications
A study demonstrated that incorporating this compound into OLED devices improved light emission efficiency by 30% compared to traditional materials. The enhanced charge transport properties facilitated better electron-hole recombination, leading to brighter displays.
Case Study 2: Photodynamic Therapy
In vitro studies showed that when exposed to specific wavelengths of light, the compound induced apoptosis in cancer cell lines with minimal effects on healthy cells. This selectivity highlights its potential as a therapeutic agent in PDT protocols.
Case Study 3: Fluorescent Imaging
Researchers utilized this compound as a fluorescent marker in live-cell imaging studies, achieving high-resolution images of cellular structures without significant cytotoxicity. This application is crucial for advancing our understanding of cellular dynamics.
Comparison with Similar Compounds
Structural Features
- Conjugated Systems : The target compound’s propenyl linker and benzo[e]indolium core enable strong near-infrared (NIR) absorption/emission, similar to squaraine-based dyes (λₐbₛ ~750 nm, λₑₘ ~820 nm) .
- Counterion Effects : Compared to iodide salts (e.g., in ), the PF₆⁻ anion improves thermal stability and reduces hygroscopicity, critical for long-term storage .
Optical and Electronic Properties
Key Observations :
- The target compound’s absorption/emission profiles are redshifted compared to simpler indole derivatives (e.g., 3-hydroxyisoindolinones in , λₐbₛ <400 nm) due to extended conjugation .
Insights :
Preparation Methods
Quaternization of Benzo[e]Indole Derivatives
The synthesis begins with the preparation of 1-benzyl-1,3-dimethyl-1H-benzo[e]indol-3-ium iodide. This involves:
Critical Parameters:
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Temperature : Methylation proceeds optimally at 60–80°C.
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Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Formation of the Propenylidene Bridge
The central propenylidene linker is introduced via a condensation reaction between two equivalents of 1-benzyl-1,3-dimethylbenzo[e]indol-3-ium iodide and a triketone intermediate.
Representative Protocol:
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Synthesis of triketone intermediate : Glutaraldehyde or a related dialdehyde is reacted with acetylacetone under acidic conditions.
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Condensation : The triketone reacts with two equivalents of the quaternized indolium salt in ethanol under reflux, catalyzed by piperidine. This step forms the conjugated propenylidene bridge through a Knoevenagel-like mechanism.
Analytical Data:
Anion Exchange to Hexafluorophosphate
The iodide counterion is replaced with hexafluorophosphate via metathesis:
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Dissolution : The indolium iodide is dissolved in hot methanol.
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Addition of KPF₆ : Aqueous potassium hexafluorophosphate is added dropwise, precipitating the target compound.
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Purification : Recrystallization from ethanol/water yields the pure hexafluorophosphate salt.
Optimization and Scalability Considerations
Solvent and Temperature Effects
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Condensation step : Ethanol outperforms DMF or THF due to better solubility of intermediates.
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Anion exchange : Methanol/water mixtures (3:1 v/v) minimize side reactions.
Yield Improvements
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Propenylidene formation : Yields increase from 45% to 68% when using microwave-assisted heating (100°C, 30 min).
Characterization and Quality Control
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₄₁F₆N₂P |
| Molecular Weight | 754.78 g/mol |
| λₐₜₜ (EtOH) | 588 nm |
| Fluorescence λₑₘ | 610 nm |
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Calculated C 71.62%, H 5.47%, N 3.71%; Found C 71.58%, H 5.51%, N 3.69%.
Applications and Derivative Synthesis
The compound serves as a near-infrared (NIR) dye for:
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Biological imaging : Cell membrane staining due to cationic charge.
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Optical sensors : pH-responsive fluorophore in hydrogel matrices.
Q & A
Basic: What are the optimal synthetic routes for synthesizing this indole-based hexafluorophosphate salt, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves multi-step condensation and alkylation reactions. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) are preferred for enhancing nucleophilic substitution in benzylation steps .
- Temperature control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization. Lower temperatures (<50°C) may reduce decomposition of the propenyl linker .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures is critical for isolating the cationic indole core before anion exchange with NH4PF6 .
- Yield optimization: Monitoring reaction progress via TLC (Rf ~0.7–0.8 in 60:40 hexane:ethyl acetate) ensures intermediates are isolated before side reactions occur .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure, and what are common pitfalls in data interpretation?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Focus on resolving aromatic protons (δ 6.8–8.2 ppm) and benzyl methyl groups (δ 2.8–3.5 ppm). Use DMSO-d6 to stabilize charged species, but note solvent-induced shifts in tautomeric systems .
- X-ray crystallography: Single-crystal studies (e.g., using Mo-Kα radiation) confirm the planar geometry of the benzo[e]indole system and PF6<sup>−</sup> counterion positioning. Data-to-parameter ratios >15:1 are essential for reliability .
- Pitfalls: Overlapping signals in NMR (e.g., benzyl protons vs. indole CH3) require 2D techniques (COSY, HSQC). For crystallography, disordered solvent molecules in lattice sites must be accounted for during refinement .
Advanced: How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) across studies?
Answer:
Discrepancies often arise from:
- Sample purity: Trace solvents (e.g., DMF residues) can quench fluorescence. Validate purity via elemental analysis (±0.3% for C, H, N) and HPLC (>98% purity) .
- Measurement conditions: Use degassed solvents to prevent oxygen quenching, and standardize excitation wavelengths (e.g., 365 nm) with reference dyes (e.g., rhodamine B) for quantum yield calculations .
- Environmental factors: Control humidity (PF6<sup>−</sup> is hygroscopic) and temperature during spectral acquisition. Anisotropy studies can differentiate aggregation vs. intrinsic emission .
Advanced: What computational strategies are effective for modeling this compound’s electronic structure and predicting its reactivity in novel applications?
Answer:
- DFT calculations: Use B3LYP/6-311G(d,p) to model charge distribution in the cationic indole core and predict sites for electrophilic attack. Solvent effects (PCM model) improve accuracy for polar solvents .
- TD-DFT: Predict UV-Vis absorption bands by simulating excited-state transitions. Compare with experimental λmax to validate frontier molecular orbital interactions .
- MD simulations: Study aggregation behavior in aqueous solutions using GROMACS, focusing on PF6<sup>−</sup>’s role in stabilizing micelle-like structures .
Advanced: How can researchers design experiments to investigate this compound’s potential in photo-induced charge-transfer systems?
Answer:
- Electrochemical characterization: Use cyclic voltammetry (CH3CN, 0.1 M TBAPF6) to determine HOMO/LUMO levels. Look for reversible redox peaks near −1.2 V (vs. Ag/AgCl) for the indole system .
- Transient absorption spectroscopy: Probe charge-separated states with femtosecond lasers (e.g., 400 nm pump, 450–800 nm probe). Correlate decay kinetics with structural modifications (e.g., benzyl substituents) .
- Device integration: Test in dye-sensitized solar cells (TiO2 electrodes) with I<sup>−</sup>/I3<sup>−</sup> electrolytes. Monitor IPCE (incident photon-to-current efficiency) to assess charge injection efficiency .
Basic: What are the critical stability considerations for handling and storing this compound, and how can degradation pathways be mitigated?
Answer:
- Light sensitivity: Store in amber vials under argon to prevent photo-oxidation of the propenyl linker. Monitor via UV-Vis for λmax shifts >10 nm .
- Thermal stability: DSC analysis (heating rate 10°C/min) identifies decomposition onset (~180°C). Avoid prolonged heating above 100°C during synthesis .
- Moisture control: Use desiccants (e.g., P2O5) in storage. Anion exchange to less hygroscopic salts (e.g., BF4<sup>−</sup>) may improve shelf life .
Advanced: What methodologies are recommended for analyzing batch-to-batch variability in synthetic yields, and how can process parameters be statistically optimized?
Answer:
- DoE (Design of Experiments): Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- PAT (Process Analytical Technology): Use in-situ FTIR to monitor benzylation kinetics. Multivariate analysis (e.g., PCA) correlates spectral changes with yield .
- Statistical validation: Perform ANOVA on ≥3 independent batches. Accept %RSD <5% for critical parameters (e.g., reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
